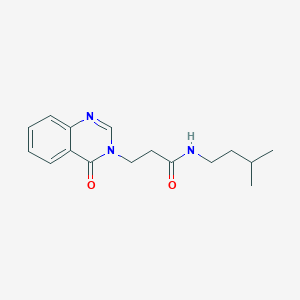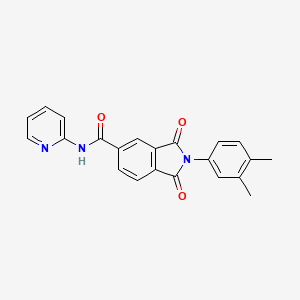
2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide, also known as compound X, is a synthetic compound that has shown potential in various scientific research applications.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cell proliferation, apoptosis, and inflammation. Compound X has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of oxidative stress. It has also been found to reduce inflammation and protect against neurodegeneration. However, the exact biochemical and physiological effects of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X are still being studied.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that the mechanism of action of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Future Directions
There are several future directions for research on 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X. One direction is to further investigate its mechanism of action and identify specific targets for its effects. Another direction is to explore its potential in treating other diseases, such as Alzheimer's and Parkinson's disease. Additionally, research could focus on developing derivatives of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X with improved pharmacokinetic properties and reduced toxicity.
Conclusion:
In conclusion, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X is a synthetic 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide with potential in various scientific research applications. Its synthesis method has been optimized to achieve high yields and purity, and it has been found to have various biochemical and physiological effects. While its mechanism of action is not fully understood, research on 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X has the potential to lead to the development of new treatments for various diseases.
Synthesis Methods
Compound X is synthesized through a multistep process that involves the reaction of 2-pyridinecarboxylic acid with 3,4-dimethylaniline to form an intermediate. This intermediate is then subjected to a series of reactions, including acylation, cyclization, and oxidation, to produce the final 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X. The synthesis method has been optimized to achieve high yields and purity of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X.
Scientific Research Applications
Compound X has shown potential in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory properties. In cancer research, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X has been shown to protect against oxidative stress and reduce neuroinflammation. In anti-inflammatory properties, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X has been found to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-(3,4-dimethylphenyl)-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-13-6-8-16(11-14(13)2)25-21(27)17-9-7-15(12-18(17)22(25)28)20(26)24-19-5-3-4-10-23-19/h3-12H,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPWXPJYYATKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

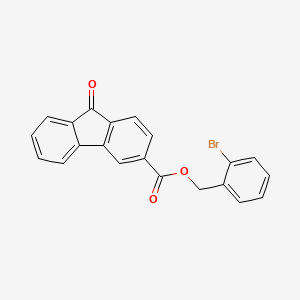
![N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5182646.png)
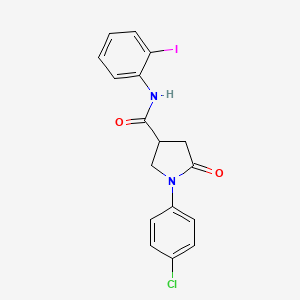
![2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]bis(N,N-dimethylacetamide)](/img/structure/B5182652.png)
![4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5182655.png)
![ethyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5182671.png)
![N,N'-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldiacetamide](/img/structure/B5182678.png)
![ethyl (4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5182685.png)
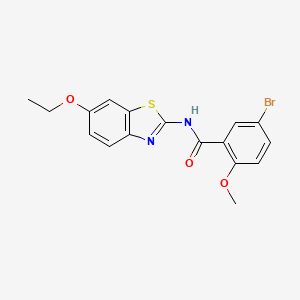
![1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5182713.png)
![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182718.png)
![ethyl 1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5182722.png)
![1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine](/img/structure/B5182727.png)
